molecular formula C13H17NO B8279340 2-(2-Methylpyridin-4-yl)cycloheptanone

2-(2-Methylpyridin-4-yl)cycloheptanone

Cat. No. B8279340
M. Wt: 203.28 g/mol
InChI Key: HPZLZDNASPWLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436005B2

Procedure details

A mixture of 4-bromo-2-methylpyridine (300 mg, 1.744 mmol), cycloheptanone (0.206 mL, 1.744 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (121 mg, 0.209 mmol), Pd2(dba)3 (80 mg, 0.087 mmol), and Cs2CO3 (739 mg, 2.267 mmol) in 2-propanol (1.5 mL) and toluene (1.5 mL) was stirred at 85° C. overnight. After this time, the mixture was filtered through diatomaceous earth, then the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica gel (7:3 hexane-EtOAc, eluant) to afford the title compound. MS (APCI+) m/z 204 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.206 mL
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
739 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[C:9]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>CC(O)C.C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:8][C:4]1[CH:3]=[C:2]([CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:9]2=[O:16])[CH:7]=[CH:6][N:5]=1 |f:3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
0.206 mL
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
121 mg
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
739 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
80 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (7:3 hexane-EtOAc, eluant)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC=CC(=C1)C1C(CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.